molecular formula C11H8F3N B069242 7-Methyl-2-(trifluoromethyl)quinoline CAS No. 176722-74-0

7-Methyl-2-(trifluoromethyl)quinoline

Cat. No. B069242
M. Wt: 211.18 g/mol
InChI Key: PHLJKUAHHBRYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.

Mechanism Of Action

The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.

Synthesis Methods

The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.

Scientific Research Applications

7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.

properties

CAS RN

176722-74-0

Product Name

7-Methyl-2-(trifluoromethyl)quinoline

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3

InChI Key

PHLJKUAHHBRYOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

synonyms

7-METHYL-2-TRIFLUOROMETHYLQUINOLINE

Origin of Product

United States

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